molecular formula C20H25N3O7 B1612878 N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine CAS No. 340162-93-8

N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine

Cat. No. B1612878
M. Wt: 419.4 g/mol
InChI Key: LGGHYGUGIGYDFX-YKTARERQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine, also known as NBMMEC, is a modified nucleoside that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Optimization

Ross, Song, and Han (2005) described an optimized kilo-scale synthesis process for 2′-O-(2-methoxyethyl)-pyrimidine derivatives, including N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine. They improved the synthesis by modifying the ring-opening reaction conditions and adopting a continuous extraction purification method, enhancing the yield and purity of the product. This process is crucial for producing high-quality compounds for research and therapeutic use (Ross et al., 2005).

Role in Oligonucleotide Synthesis

Neilson and Werstiuk (1971) and Tang, Liao, and Piccirilli (1999) focused on the preparation of protected derivatives of adenosine and cytidine, required for oligoribonucleotide synthesis. Their work demonstrates the compound's utility in synthesizing oligonucleotides, which are pivotal in genetic research, diagnostics, and therapeutics (Neilson & Werstiuk, 1971); (Tang, Liao, & Piccirilli, 1999).

Advanced Therapeutic Applications

Clark et al. (2005) highlighted the compound's role in designing potent inhibitors for hepatitis C virus RNA-dependent RNA polymerase (HCV RdRp). The synthesis and biological evaluation of derivatives demonstrate the compound's potential in developing antiviral therapeutics (Clark et al., 2005).

properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O7/c1-12-10-23(19-16(29-9-8-28-2)15(25)14(11-24)30-19)20(27)22-17(12)21-18(26)13-6-4-3-5-7-13/h3-7,10,14-16,19,24-25H,8-9,11H2,1-2H3,(H,21,22,26,27)/t14-,15-,16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGHYGUGIGYDFX-YKTARERQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609302
Record name N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine

CAS RN

340162-93-8
Record name N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine
Reactant of Route 2
Reactant of Route 2
N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine
Reactant of Route 3
N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine
Reactant of Route 4
N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine
Reactant of Route 5
N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine
Reactant of Route 6
N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.